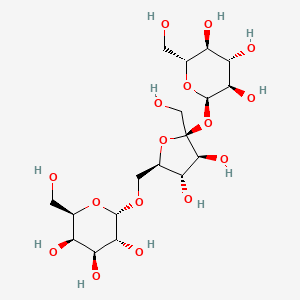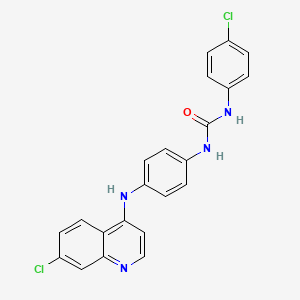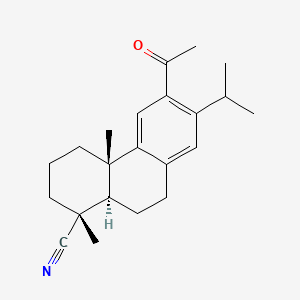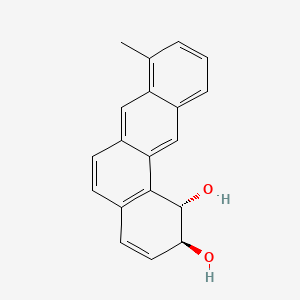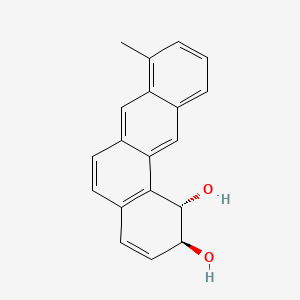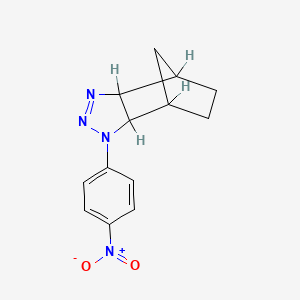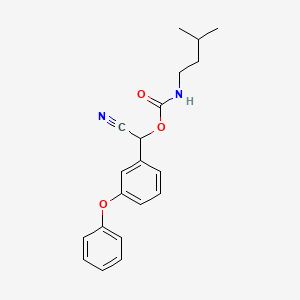
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a carbamate group. It is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate typically involves the reaction of cyano(3-phenoxyphenyl)methyl chloride with N-(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, temperature control, and product isolation is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on insect physiology and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its role as an antiparasitic agent.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mécanisme D'action
The compound exerts its effects primarily through interaction with the nervous system of insects. It targets sodium channels in nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, which disrupt normal nerve function and result in the death of the pest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Esfenvalerate: Another synthetic pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: Shares structural similarities and is used for similar applications in pest control.
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Its effectiveness and stability make it a preferred choice in various applications compared to its analogs.
Propriétés
Numéro CAS |
98992-04-2 |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)11-12-22-20(23)25-19(14-21)16-7-6-10-18(13-16)24-17-8-4-3-5-9-17/h3-10,13,15,19H,11-12H2,1-2H3,(H,22,23) |
Clé InChI |
SMSCYFAFDKESFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



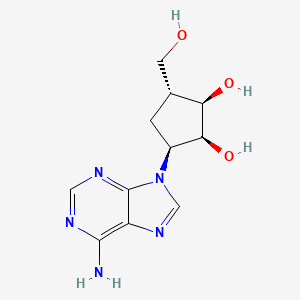
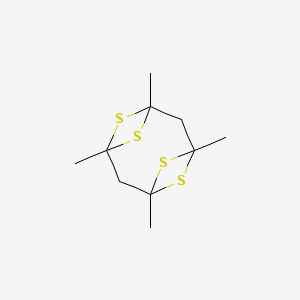
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
